An In-depth Technical Guide to the Basic Properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol
An In-depth Technical Guide to the Basic Properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, with a particular focus on its basicity. As a key intermediate in the synthesis of pharmaceuticals, especially central nervous system agents and antidepressants, a thorough understanding of its acid-base characteristics is paramount for drug design, formulation, and an understanding of its pharmacokinetic profile.[1] This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for researchers in medicinal chemistry and drug development.
Introduction: The Benzoxazine Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The presence of both a secondary amine and a phenolic hydroxyl group in 3,4-dihydro-2H-benzo[b]oxazin-7-ol imparts a unique amphoteric character, influencing its solubility, membrane permeability, and target-binding interactions. Derivatives of the closely related 3,4-dihydro-2H-benzo[b]oxazin-6-ol have demonstrated potential as 5-HT₆ receptor antagonists and for their anticancer properties, highlighting the therapeutic promise of this chemical class.[2]
Physicochemical and Computed Properties
A foundational understanding of a molecule's physicochemical properties is the first step in its journey as a potential drug candidate. The following table summarizes key computed and known properties of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| CAS Number | 104535-37-7 | [3] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Polar Surface Area | 41.5 Ų | [3] |
The Dual Acid-Base Personality: A Tale of Two pKa's
3,4-dihydro-2H-benzo[b]oxazin-7-ol is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine. The interplay of these two functional groups governs the molecule's charge state at different physiological pH values, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Acid-base equilibrium of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.
Basicity of the Secondary Amine (pKa₁)
The 7-hydroxy group is positioned meta to the nitrogen atom's point of attachment to the aromatic ring. In this position, the electron-donating resonance effect of the hydroxyl group is not directly conjugated with the amine, and its electron-withdrawing inductive effect will have a more pronounced, albeit modest, influence. This would be expected to slightly decrease the basicity of the amine compared to an unsubstituted analogue. Therefore, a reasonable estimated pKa for the protonated amine of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is in the range of 4.0 - 4.5 .
Acidity of the Phenolic Hydroxyl (pKa₂)
The pKa of phenol is approximately 10.[1][6] The substituents on the benzene ring will influence the acidity of the phenolic hydroxyl group. The secondary amine and the ether oxygen of the oxazine ring are both electron-donating groups, which would be expected to decrease the acidity of the phenol (i.e., increase its pKa). Consequently, the pKa of the phenolic hydroxyl group in 3,4-dihydro-2H-benzo[b]oxazin-7-ol is likely to be slightly above 10 .
Synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-ol
A robust and scalable synthesis is crucial for the advancement of any promising pharmaceutical intermediate. A plausible and efficient method for the preparation of 3,4-dihydro-2H-benzo[b]oxazin-7-ol is via a Mannich-type condensation reaction.
Caption: Synthetic workflow for 3,4-dihydro-2H-benzo[b]oxazin-7-ol.
Proposed Experimental Protocol: Mannich Condensation
This protocol is based on general procedures for benzoxazine synthesis.[7]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxyphenol (1 equivalent) and a suitable solvent such as 1,4-dioxane or toluene.
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Addition of Reagents: Add paraformaldehyde (2.2 equivalents) to the stirred solution.
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Reflux: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Determination of pKa
Accurate, experimentally determined pKa values are indispensable for quantitative structure-activity relationship (QSAR) studies and for building predictive ADME models. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.
Potentiometric Titration for Amine pKa
This method is ideal for determining the pKa of the secondary amine.[8][9]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Sample Preparation: Accurately weigh a sample of 3,4-dihydro-2H-benzo[b]oxazin-7-ol and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if solubility is an issue, but the pKa value will be an apparent pKa (pKaapp).
-
Initial pH Adjustment: Acidify the solution to approximately pH 2 with a standardized solution of hydrochloric acid to ensure the complete protonation of the amine.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide, adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, ensuring the solution has reached equilibrium.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Spectrophotometric Determination of Phenolic pKa
This method is particularly well-suited for determining the pKa of the phenolic hydroxyl group, as the phenoxide ion has a different UV-Vis absorption spectrum from the protonated phenol.[10][11]
Step-by-Step Protocol:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenol (e.g., pH 9 to 11).
-
Prepare Sample Solutions: Prepare a stock solution of 3,4-dihydro-2H-benzo[b]oxazin-7-ol in a suitable solvent. Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution.
-
Measure Absorbance: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Identify a wavelength where the absorbance of the acidic (phenol) and basic (phenoxide) forms differ significantly. The pKa can be determined by plotting the absorbance at this wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.
Implications of Basicity in Drug Development
The basicity of a drug molecule, as quantified by its pKa, has profound implications for its ADME profile.
Caption: The influence of basicity on ADME properties.
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Absorption: For oral administration, the charge state of the molecule in the gastrointestinal tract is critical. A weakly basic compound like 3,4-dihydro-2H-benzo[b]oxazin-7-ol will be predominantly protonated and water-soluble in the acidic environment of the stomach, but will become more lipid-soluble as it moves to the more neutral pH of the small intestine, facilitating absorption.
-
Solubility: The ability to form salts at the basic nitrogen center can be exploited to enhance the aqueous solubility of the compound for formulation purposes.
-
Target Binding: If the biological target has an acidic residue in its binding pocket, the protonated form of the benzoxazine may form a crucial ionic interaction.
Conclusion
3,4-dihydro-2H-benzo[b]oxazin-7-ol is a molecule of significant interest in pharmaceutical research, possessing a versatile chemical scaffold and intriguing acid-base properties. While a definitive experimental pKa value for its secondary amine remains to be published, a well-reasoned estimate places it in the weakly basic range. This guide has provided a comprehensive overview of its basic properties, a plausible synthetic route, and detailed protocols for the experimental determination of its pKa values. A thorough understanding and characterization of these fundamental properties are essential for any researcher aiming to unlock the full therapeutic potential of this promising class of molecules.
References
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 123-130. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,4-Dihydro-2h-benzo[b][2][10]oxazin-7-ol. Retrieved from [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., & Sabuzi, F. (2022). pKa for phenol derivatives with 6-311G+dp basis set. ResearchGate. [Link]
-
Liang, G., & Ishida, H. (2005). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Journal of Polymer Science Part A: Polymer Chemistry, 43(23), 5965-5977. [Link]
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). The pKa values of phenolic compounds obtained by spectrometric method in MeCN-water media. ResearchGate. [Link]
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate. [Link]
-
Schmitz, F. J. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(11), 1481. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Pal, S. K., & De, B. R. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc. [Link]
-
Kuo, S. W., & Chang, F. C. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega, 4(5), 9232-9240. [Link]
-
Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline? Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
-
Andreu, R., Reina, J. A., & Ronda, J. C. (2008). Systematic study of substituent effect on benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 46(10), 3353-3366. [Link]
-
Alagöz, M. A., & Taka, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-52. [Link]
-
Chemistry Lover. (2019, September 25). Basicity of aniline derivatives compared [Video]. YouTube. [Link]
-
Musgrave, R. (2017, March 13). Basicity of Anilines [Video]. YouTube. [Link]
-
vCalc. (2021, August 10). pKa of Aniline. Retrieved from [Link]
-
Andreu, R., Reina, J. A., & Ronda, J. C. (2008). Studies on the thermal polymerization of substituted benzoxazine monomers: Electronic effects. ResearchGate. [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8740. [Link]
-
Tubbs, C. (2017). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar. [Link]
-
Yildirim, M. S., Uyar, T., & Kiskan, B. (2022). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 7(19), e202201777. [Link]
-
Wang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(12), 10398-10404. [Link]
-
Sístková, V., & Svobodová, J. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2564. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19386564, 3,4-dihydro-2H-benzo[b][2][10]oxazin-7-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
-
Andreu, R., Reina, J. A., & Ronda, J. C. (2008). Synthesis and polymerization of benzoxazine molecules with electron-withdrawing group substitution and ring-opening polymerization. Semantic Scholar. [Link]
-
Fujiki, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13359. [Link]
-
Liu, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. [Link]
-
Fischer, M. C., & Jailaubekov, A. S. (2014). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. The Journal of Physical Chemistry A, 118(49), 11596-11604. [Link]
-
Ho, J., & Coote, M. L. (2010). Computational estimation of pKa values. WIREs Computational Molecular Science, 1(1), 113-138. [Link]
-
Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]
-
Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609-612. [Link]
-
Liu, Y., et al. (2022). Preparation, polymerization and properties of an adamantyl-based benzoxazine. Polymer International, 71(11), 1335-1343. [Link]
-
Carrion, D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]
-
Susa, A. C., et al. (2017). Bioinspired Design Provides High-Strength Benzoxazine Structural Adhesives. Biomacromolecules, 18(4), 1369-1375. [Link]
-
Amarnath, R., & Amarnath, K. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Journal of Adhesion Science and Technology, 37(13), 1637-1662. [Link]
-
Boukhlifi, F., et al. (2021). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. ResearchGate. [Link]
Sources
- 1. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol | C8H9NO2 | CID 19386564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa of Aniline [vcalc.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. researchgate.net [researchgate.net]
